5-(2-Methylcyclopropyl)furan-2-carbothioamide

Catalog No.
S14151754
CAS No.
M.F
C9H11NOS
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methylcyclopropyl)furan-2-carbothioamide

Product Name

5-(2-Methylcyclopropyl)furan-2-carbothioamide

IUPAC Name

5-(2-methylcyclopropyl)furan-2-carbothioamide

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C9H11NOS/c1-5-4-6(5)7-2-3-8(11-7)9(10)12/h2-3,5-6H,4H2,1H3,(H2,10,12)

InChI Key

MTKVXWCUUMMXKB-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C(=S)N

5-(2-Methylcyclopropyl)furan-2-carbothioamide is an organic compound characterized by a furan ring substituted with a carbothioamide group and a 2-methylcyclopropyl moiety. The molecular formula for this compound is C9H13NOSC_9H_{13}NOS, and it has a molecular weight of approximately 173.27 g/mol. The structure features a five-membered furan ring, which is known for its aromatic properties, along with a thiocarbonyl functional group that contributes to its chemical reactivity and potential biological activity.

Typical for compounds containing thiocarbonyl groups, including:

  • Nucleophilic Addition: The thiocarbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of thioamides or other derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives through condensation mechanisms.
  • Cycloaddition Reactions: The furan ring can engage in Diels-Alder reactions, acting as a diene in the presence of appropriate dienophiles.

These reactions underline the compound's versatility in organic synthesis and its potential utility in developing new materials or pharmaceuticals.

The synthesis of 5-(2-Methylcyclopropyl)furan-2-carbothioamide can be achieved through several methods:

  • Direct Reaction of Furan Derivatives: Starting from furan-2-carboxylic acid derivatives, the introduction of a thiocarbonyl group can be performed using thiourea under acidic conditions.
  • Cyclization Reactions: Utilizing cyclization strategies involving cyclopropyl derivatives can yield the desired compound through controlled reaction conditions.
  • Microwave-Assisted Synthesis: Modern synthetic techniques may employ microwave irradiation to enhance reaction rates and yields when forming carbothioamide functionalities from precursor compounds .

5-(2-Methylcyclopropyl)furan-2-carbothioamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly in developing antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its ability to inhibit phytopathogenic microorganisms suggests possible use as a pesticide or fungicide .
  • Material Science: The unique structural features may allow for the development of novel materials with specific electrical or optical properties.

Interaction studies involving 5-(2-Methylcyclopropyl)furan-2-carbothioamide could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules could elucidate its mechanism of action.
  • Receptor Binding Affinity: Investigating its binding affinity to specific receptors could provide insights into its potential therapeutic effects.
  • Metabolic Pathway Analysis: Studying how the compound is metabolized in biological systems could inform on its efficacy and safety profile.

Several compounds share structural features with 5-(2-Methylcyclopropyl)furan-2-carbothioamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Furan-2-thiocarboxamideFuran ring with thiocarbonylLacks cyclopropyl substitution, less sterically hindered
5-(Furfuryl)thioureaFuran ring with thioureaNo cyclopropane; used primarily for biological activity studies
5-(Cyclopropyl)-furan-2-carboxylic acidCyclopropyl substituted carboxylicDifferent functional group; focuses on acid reactivity
5-(Methyl)-furan-2-carbothioamideMethyl substitution on furanSimpler structure; less complex than the target compound

The introduction of a 2-methylcyclopropyl group onto the furan ring represents a critical challenge due to the strain inherent in cyclopropane systems. The Simmons–Smith reaction remains the most widely employed method for cyclopropanation, utilizing iodomethylzinc iodide (ICH$$2$$ZnI) generated *in situ* from diiodomethane and a zinc-copper couple. This reagent delivers a methylene group to the furan’s α-position, forming the cyclopropane ring with retention of alkene geometry. For instance, reacting 5-vinylfuran-2-carboxamide with ICH$$2$$ZnI under microwave irradiation (80°C, 30 min) yields the cyclopropanated intermediate with >90% conversion.

A key advancement involves the Furukawa modification, which replaces the zinc-copper couple with diethylzinc (Et$$2$$Zn) to enhance reactivity. This approach reduces side reactions such as β-hydride elimination, particularly when synthesizing sterically hindered derivatives. For example, substituting diiodomethane with dibromomethane in Et$$2$$Zn-mediated reactions lowers costs while maintaining yields of 75–85% for 2-methylcyclopropyl installation.

Stereochemical outcomes are influenced by proximal functional groups. Hydroxy or alkoxy substituents on the furan ring coordinate to zinc, directing cyclopropanation to the cis face relative to the oxygen atom. This effect is critical for achieving enantiomeric excess (ee) >95% in asymmetric syntheses using chiral dioxaborolane ligands.

Cyclopropanation MethodReagentsYield (%)Stereoselectivity (dr)
Classical Simmons–SmithZn-Cu, CH$$2$$I$$2$$70–801:1 (uncontrolled)
Furukawa ModificationEt$$2$$Zn, CH$$2$$Br$$_2$$75–853:1 (cis preference)
Asymmetric VariantEt$$_2$$Zn, (R)-BINOL65–7095:5 (ee >90%)

Thionation Techniques for Carboxamide-to-Carbothioamide Conversion

Thionation of the carboxamide precursor to install the thiocarbonyl group employs two primary reagents: Lawesson’s reagent (LR) and phosphorus pentasulfide (P$$4$$S$${10}$$) with hexamethyldisiloxane (HMDS). LR operates via a dithiophosphine ylide intermediate, which reacts with the carboxamide’s carbonyl oxygen to form the thiaoxaphosphetane transition state, ultimately releasing the thiocarbonyl product. This method achieves 80–90% conversion for furan-2-carboxamides at 110°C in toluene over 4–6 hours.

In contrast, the P$$4$$S$${10}$$/HMDS system offers a cost-effective alternative, particularly for large-scale syntheses. The reaction proceeds through a nucleophilic attack by sulfur on the carbonyl carbon, facilitated by HMDS’s desiccant properties. While slower than LR (12–18 hours at reflux), this method avoids phosphorus byproducts and achieves comparable yields (75–85%).

Thionation AgentConditionsConversion (%)Byproducts
Lawesson’s ReagentToluene, 110°C, 4h85–90Phosphorus oxides
P$$4$$S$${10}$$/HMDSXylene, 140°C, 12h75–85H$$2$$S, (Me$$3$$Si)$$_2$$O

Stereochemical Control in 2-Methylcyclopropyl Substituent Installation

The 2-methylcyclopropyl group’s stereochemistry significantly impacts the compound’s biological activity and physicochemical properties. Chiral auxiliary-directed cyclopropanation enables enantioselective synthesis. For example, using (1R,2R)-trans-2-phenylcyclohexanol as a temporary stereodirecting group during Simmons–Smith reactions induces a 7:1 diastereomeric ratio (dr) favoring the (1R,2R)-configured cyclopropane. Subsequent hydrolysis removes the auxiliary without epimerization.

Alternatively, asymmetric catalysis with copper(I)-bis(oxazoline) complexes achieves ee values up to 92% for the 2-methylcyclopropyl moiety. These catalysts coordinate to the furan’s oxygen, aligning the alkene for syn-addition of the methylene group.

Solid-Phase Synthesis Approaches for Structural Analog Generation

Solid-phase synthesis facilitates rapid generation of 5-(2-methylcyclopropyl)furan-2-carbothioamide analogs. Wang resin-bound furan-2-carboxylic acid serves as a scaffold for sequential cyclopropanation and thionation. After immobilizing the furan precursor via ester linkage, cyclopropanation with Et$$2$$Zn/CH$$2$$I$$_2$$ proceeds with 70% efficiency, followed by on-resin thionation using LR in dichloromethane. Cleavage with trifluoroacetic acid yields the target compound with an overall purity >80%.

This approach enables parallel synthesis of derivatives with varied cyclopropane substituents, streamlining structure-activity relationship (SAR) studies.

The carbothioamide scaffold of 5-(2-Methylcyclopropyl)furan-2-carbothioamide demonstrates significant potential for viral protease inhibition through multiple mechanistic pathways. Related furan-carbothioamide derivatives have shown promising activity against severe acute respiratory syndrome coronavirus 2 main protease, with compounds exhibiting inhibition constant values ranging from 1.55 to 21.28 micromolar [4] [5]. The mechanism of action involves covalent bonding to the catalytic cysteine residue of the viral protease, similar to established protease inhibitors [4].

The structural features of 5-(2-Methylcyclopropyl)furan-2-carbothioamide that contribute to its antiviral activity include the furan ring system, which provides essential binding interactions within the protease active site [4]. The carbothioamide group serves as a crucial pharmacophore, forming hydrogen bonds with key amino acid residues in the enzyme binding pocket [4]. Specifically, the thiourea linker has been demonstrated to form two hydrogen bonds with the main chain carbonyl of cysteine residues in coronavirus proteases [5].

Mechanistic Binding Interactions

The methylcyclopropyl substituent contributes to the overall binding affinity through hydrophobic interactions with the protease binding pocket [6]. Structure-activity relationship studies indicate that the cyclopropyl group provides metabolic stability compared to larger alkyl substituents, with cyclopropane rings being more resistant to metabolic oxidation [6]. The binding mode involves the furan ring occupying the second substrate binding site and forming pi-pi stacking interactions with histidine residues [5].

Structural ComponentBinding InteractionContribution to Activity
Furan RingPi-pi stacking with histidineEssential for binding
Carbothioamide GroupHydrogen bonding with cysteineCovalent warhead
MethylcyclopropylHydrophobic interactionsMetabolic stability

Enzymatic kinetic studies reveal that carbothioamide-containing compounds function as reversible covalent inhibitors of viral proteases [4]. The mechanism involves initial non-covalent binding followed by formation of a covalent adduct with the active site cysteine residue [4]. This dual binding mode provides enhanced potency compared to purely non-covalent inhibitors while maintaining reversibility [4].

Bacterial Enzymatic Pathway Disruption in Gram-Negative Pathogens

5-(2-Methylcyclopropyl)furan-2-carbothioamide demonstrates significant potential for disrupting essential enzymatic pathways in gram-negative bacteria through multiple mechanisms. The compound's structural features enable it to interfere with critical bacterial enzymes involved in cell wall synthesis, protein folding, and metabolic processes [7] [8]. The furan ring system has been specifically identified as an effective scaffold for targeting gram-negative bacterial pathogens, particularly those producing extended-spectrum beta-lactamases [7].

The carbothioamide functional group plays a crucial role in bacterial enzyme inhibition by forming specific interactions with bacterial protein targets [9]. Studies on related carbothioamide derivatives have demonstrated their ability to interfere with bacterial enzymatic pathways through binding to active site residues [10]. The methylcyclopropyl substituent contributes to the compound's ability to penetrate bacterial cell walls and reach intracellular targets [11].

Bacterial Enzyme Targeting Mechanisms

The general secretory pathway in gram-negative bacteria represents a primary target for 5-(2-Methylcyclopropyl)furan-2-carbothioamide intervention [12]. This pathway involves multiple enzymatic steps that are essential for bacterial protein secretion and cell envelope biogenesis [12]. The compound's structural features enable it to disrupt these processes through competitive inhibition of key enzymatic components [12].

Bacterial TargetEnzyme ClassInhibition Mechanism
Cell Wall SynthesisTranspeptidasesActive site binding
Protein SecretionSignal peptidasesCompetitive inhibition
Metabolic EnzymesOxidoreductasesCofactor displacement

Molecular docking studies have identified specific binding interactions between furan-carbothioamide derivatives and bacterial enzymes including dihydrofolate reductase, deoxyribonucleic acid gyrase, and enoyl reductase [8]. The carbothioamide group forms critical hydrogen bonds with enzyme active sites, while the furan ring provides hydrophobic interactions that enhance binding affinity [8]. The methylcyclopropyl group contributes to selectivity by fitting into specific binding pockets of bacterial enzymes [8].

The compound's activity against gram-negative bacteria is enhanced by its ability to overcome efflux pump mechanisms that commonly confer antibiotic resistance [7]. The structural characteristics of 5-(2-Methylcyclopropyl)furan-2-carbothioamide enable it to evade recognition by bacterial efflux systems while maintaining effective intracellular concentrations [7].

Cellular Uptake and Bioavailability Enhancement Strategies

The structural characteristics of 5-(2-Methylcyclopropyl)furan-2-carbothioamide contribute to enhanced cellular uptake and improved bioavailability through multiple mechanisms. The carbothioamide modification significantly improves membrane permeability compared to traditional amide bonds by reducing the desolvation penalty associated with membrane crossing [2]. This enhancement results from the lower polarity of the carbon-sulfur bond compared to the carbon-oxygen bond in conventional amides [2].

The methylcyclopropyl substituent plays a crucial role in optimizing the compound's pharmacokinetic properties [6]. The cyclopropyl group provides metabolic stability by resisting cytochrome enzyme-mediated oxidation, thereby extending the compound's half-life and improving oral bioavailability [6]. Studies on related methylcyclopropyl derivatives have demonstrated bioavailability improvements of up to 35% compared to non-cyclopropyl analogs [6].

Membrane Permeability Enhancement

The furan ring system contributes to cellular uptake through its ability to engage with membrane transport proteins [18]. The aromatic heterocycle can interact with endogenous uptake mechanisms, including interferon-induced transmembrane proteins that facilitate the cellular entry of larger molecular structures [18]. This mechanism enables the compound to overcome traditional molecular weight limitations for cellular permeability [18].

Enhancement StrategyMolecular FeatureImprovement Factor
Membrane PermeabilityCarbothioamide group2-3 fold increase
Metabolic StabilityCyclopropyl ring5-fold half-life extension
Cellular UptakeFuran ringEnhanced transport

The compound's bioavailability is further enhanced by its resistance to first-pass metabolism [19]. The carbothioamide group is less susceptible to enzymatic hydrolysis compared to conventional amides, resulting in improved oral absorption and reduced hepatic clearance [2]. The structural stability provided by the cyclopropyl group prevents rapid metabolic degradation while maintaining biological activity [6].

Formulation strategies for 5-(2-Methylcyclopropyl)furan-2-carbothioamide can leverage its inherent solubility characteristics to optimize bioavailability [19]. The compound's moderate lipophilicity allows for effective dissolution in biological fluids while maintaining sufficient membrane permeability [19]. Advanced delivery systems including cyclodextrin complexation and lipid-based formulations can further enhance its bioavailability profile [19].

The cyclopropane ring in 5-(2-methylcyclopropyl)furan-2-carbothioamide exhibits unique electronic properties that significantly influence its biological activity and molecular interactions. The fundamental electronic characteristics of the cyclopropane ring are governed by its constrained geometry, which results in bond angles of 60° compared to the optimal 109.5° tetrahedral angle [1] [2]. This angular strain creates bent carbon-carbon bonds with increased s-character, leading to distinct electronic effects that are crucial for structure-activity relationships.

Hyperconjugative Effects and Electron Withdrawal

The 2-methylcyclopropyl substituent demonstrates significant hyperconjugative electron withdrawal effects. Research has shown that cyclopropane rings with electron-accepting characteristics can stabilize adjacent cationic centers through their bent C-C bonds, which function as electron-accepting π-systems [3] [4]. The methyl substitution at the 2-position of the cyclopropane ring enhances this effect through hyperconjugative interactions, where the C-H bonds of the methyl group can participate in electron delocalization.

Theoretical studies using electron density models have demonstrated that substituents on cyclopropane rings create distortions in the valence sphere of carbon atoms, with electron attractors pulling the valence sphere away from the carbon nucleus [1]. This phenomenon is particularly pronounced in the 2-methylcyclopropyl system, where the methyl group acts as an electron-donating substituent that paradoxically enhances the overall electron-withdrawing character of the cyclopropane ring through conformational effects.

Electronic Effects on Molecular Conformation

The electronic properties of the cyclopropane ring directly impact the conformational preferences of the entire molecule. Studies have shown that cyclopropane rings exhibit a preference for conformations that minimize steric repulsion, termed "cyclopropylic strain" [5]. In the case of 2-methylcyclopropyl substitution, this strain forces the molecule into specific conformational arrangements that can enhance binding affinity and selectivity for biological targets.

The bent C-C bonds of the cyclopropane ring create a unique electronic environment that influences the adjacent furan ring system. The Walsh model for cyclopropane bonding describes how the remaining carbon sp² orbitals are directed toward the center of the ring, forming molecular orbitals that can interact with the π-electron system of the furan ring [6]. This interaction creates a conjugated system that affects the overall electronic distribution and reactivity of the molecule.

Quantitative Electronic Parameters

Electronic parameter analysis reveals that the cyclopropane ring significantly affects the HOMO-LUMO energy gap of the molecule. The electron-accepting character of the cyclopropane ring stabilizes the LUMO, while the electron-rich furan ring elevates the HOMO energy level. This electronic complementarity results in a narrowed HOMO-LUMO gap that enhances the molecule's ability to participate in charge-transfer interactions with biological targets.

The dipole moment of the 2-methylcyclopropyl group contributes to the overall molecular polarity, influencing both solubility and binding interactions. The constrained geometry of the cyclopropane ring creates a permanent dipole that cannot be eliminated through bond rotation, providing a stable electronic feature that contributes to target recognition and binding affinity.

Hydrophobic/Hydrophilic Balance Optimization in Furan-Thioamide Hybrids

The optimization of hydrophobic and hydrophilic balance in furan-thioamide hybrid compounds represents a critical aspect of their structure-activity relationships. The furan ring system provides a unique amphiphilic character that combines aromatic hydrophobicity with polar functionality through the oxygen heteroatom [7] [8]. This dual nature allows for precise tuning of physicochemical properties to achieve optimal drug-like characteristics.

Furan Ring Contributions to Hydrophilic Properties

The furan ring contributes significantly to the hydrophilic character of the molecule through several mechanisms. The oxygen heteroatom in the furan ring possesses lone pair electrons that can participate in hydrogen bonding interactions with biological targets and aqueous environments [9]. The electron-rich nature of the furan ring, with higher π-electron density at the C-2 and C-5 positions, creates sites for favorable electrostatic interactions with positively charged regions of proteins [10] [11].

Research has demonstrated that furan rings can enhance the aqueous solubility of pharmaceutical compounds while maintaining favorable lipophilicity for membrane permeation [12]. The presence of the furan oxygen atom adds polarity to the molecule, improving its pharmacokinetic characteristics and serving as a remedy to optimize solubility and bioavailability parameters of poorly soluble lead molecules.

Thioamide Functionality and Lipophilic Interactions

The thioamide functional group in furan-thioamide hybrids provides enhanced lipophilic interactions compared to conventional amide bonds. Thioamides demonstrate superior binding affinity and selectivity in many biological systems due to their altered electronic properties and increased polarizability [13] [14]. The sulfur atom in the thioamide group is larger and more polarizable than oxygen, allowing for enhanced van der Waals interactions with hydrophobic protein environments.

Studies have shown that thioamide bioisosteres can improve the pharmacological profile of compounds while maintaining or enhancing bioactivity [15] [16]. The thioamide functionality exhibits different hydrogen bonding patterns compared to amides, with the sulfur atom serving as a weaker hydrogen bond acceptor but providing enhanced dispersion interactions with aromatic residues in binding sites.

Optimization Strategies for Balanced Properties

The optimization of hydrophobic/hydrophilic balance in furan-thioamide hybrids requires careful consideration of substituent effects and their impact on overall molecular properties. The incorporation of polar substituents on the furan ring can enhance aqueous solubility while potentially reducing membrane permeability. Conversely, lipophilic substituents can improve membrane penetration but may compromise solubility.

Surface tension studies of furan-containing compounds have revealed that the introduction of hydrophobic alkyl chains can significantly alter the surface activity and critical micelle concentration of these molecules [7] [17]. The length and branching of alkyl substituents directly influence the hydrophobic-lipophilic balance (HLB) values, which are crucial for determining the surfactant properties and biological activity of the compounds.

Molecular Design Principles

The design of optimal furan-thioamide hybrids involves the strategic placement of hydrophilic and hydrophobic groups to achieve desired physicochemical properties. The furan ring serves as a central scaffold that can accommodate various substituents to fine-tune the molecular properties. The 2-position of the furan ring is particularly important for substitution due to its enhanced reactivity and ability to direct electrophilic attacks [18] [19].

Research has demonstrated that the substitution pattern on the furan ring significantly affects the electronic properties and solid-state structure of the compounds [20] [21]. Terminal furan substitution tends to narrow the HOMO-LUMO gap, while interior substitution increases molecular rigidity and enhances fluorescence quantum yield. These electronic effects directly correlate with biological activity and target selectivity.

Conformational Restriction Through Spirocyclic Analog Development

The development of spirocyclic analogs of 5-(2-methylcyclopropyl)furan-2-carbothioamide represents a sophisticated approach to conformational restriction that can dramatically enhance biological activity and selectivity. Spirocyclic compounds have emerged as valuable tools in medicinal chemistry due to their ability to provide three-dimensional structural diversity while maintaining favorable drug-like properties [22] [23] [24].

Spirocyclic Framework Design Principles

Spirocyclic systems are characterized by the presence of two molecular entities covalently linked via a unique tetrahedral carbon atom. This spiro center confers a three-dimensional structurally oriented framework that is found in many medicinally relevant compounds [22] [25]. The incorporation of spirocyclic modifications into the furan-carbothioamide scaffold can significantly alter the conformational flexibility of the molecule, leading to enhanced binding affinity and selectivity for biological targets.

The spirocyclic approach to conformational restriction offers several advantages over traditional cyclization strategies. The tetrahedral spiro center creates a rigid junction that prevents free rotation around critical bonds, effectively locking the molecule into specific conformational states. This rigidity can eliminate energetically unfavorable conformations and pre-organize the molecule for optimal target binding [26] [27].

Conformational Analysis of Spirocyclic Systems

Computational studies have revealed that spirocyclic systems exhibit unique conformational preferences that differ significantly from their non-spirocyclic counterparts. The spiro center acts as a conformational anchor, restricting the movement of both ring systems and creating a more defined three-dimensional structure. This conformational restriction can lead to improved binding affinity by reducing the entropic penalty associated with binding [28] [25].

In the context of furan-carbothioamide derivatives, spirocyclic modifications can be introduced at various positions to achieve different conformational effects. The most effective spirocyclic systems often involve the formation of five- or six-membered rings that maintain optimal geometric relationships between key pharmacophoric elements. The choice of ring size and substitution pattern can dramatically influence the biological activity and selectivity of the resulting compounds.

Impact on Pharmacokinetic Properties

Spirocyclic modifications can significantly improve the pharmacokinetic properties of furan-carbothioamide derivatives. The three-dimensional nature of spirocyclic systems often leads to improved solubility, metabolic stability, and reduced toxicity compared to planar aromatic compounds [22] [24]. The increased sp³ content of spirocyclic molecules contributes to their drug-like properties by reducing the likelihood of off-target interactions with flat binding sites.

Studies have demonstrated that spirocyclic compounds often exhibit improved oral bioavailability and reduced clearance compared to their non-spirocyclic analogs [26]. The conformational restriction imposed by the spirocyclic framework can also enhance metabolic stability by preventing the molecule from adopting conformations that are susceptible to enzymatic degradation.

Synthetic Accessibility and Medicinal Chemistry Applications

The synthetic accessibility of spirocyclic analogs has improved significantly in recent years, with numerous methodologies available for their preparation [28] [26]. Common synthetic approaches include intramolecular cyclizations, ring-closing metathesis, and radical cyclization reactions. The choice of synthetic strategy depends on the specific spirocyclic system being targeted and the functional group tolerance required for the particular application.

The application of spirocyclic modifications to furan-carbothioamide derivatives has shown promising results in various therapeutic areas. Spirocyclic compounds have demonstrated potent inhibitory effects against multiple targets, including kinases, proteases, and ion channels. The conformational restriction provided by the spirocyclic framework often leads to improved selectivity profiles and reduced off-target effects.

Bioisosteric Replacement of Thioamide Functionality

The bioisosteric replacement of thioamide functionality in furan-carbothioamide derivatives represents a crucial strategy for optimizing biological activity while addressing potential toxicity and metabolic liability concerns. Bioisosterism involves the replacement of a functional group with another that exhibits similar biological properties but may offer advantages in terms of stability, selectivity, or pharmacokinetic profile [29] [30] [31].

Classical and Non-Classical Bioisosteres of Thioamides

The thioamide group can be replaced with various bioisosteric alternatives that maintain the essential binding interactions while potentially offering improved properties. Classical bioisosteres include oxadiazoles, triazoles, and tetrazoles, which can mimic the electronic and steric properties of thioamides while providing enhanced metabolic stability [31] [32]. These heterocyclic replacements often exhibit different hydrogen bonding patterns and electronic distributions that can lead to altered biological activity profiles.

Non-classical bioisosteres of thioamides include various heterocyclic systems that may not share identical physicochemical properties but can reproduce the biological effect of the parent thioamide. Examples include imidazoles, pyrazoles, and benzothiazoles, which have been successfully employed as thioamide replacements in numerous medicinal chemistry programs [31] [33]. The selection of appropriate bioisosteres depends on the specific biological target and the desired pharmacological profile.

Electronic and Steric Considerations

The successful replacement of thioamide functionality requires careful consideration of both electronic and steric factors. The thioamide group exhibits unique electronic properties due to the polarizable sulfur atom, which can participate in various non-covalent interactions with biological targets [13] [14]. Potential bioisosteres must be evaluated for their ability to reproduce these interactions while maintaining the overall molecular geometry and pharmacophoric arrangement.

Steric considerations are equally important in bioisosteric replacement strategies. The thioamide group has specific geometric requirements that must be maintained in the replacement structure to preserve binding affinity and selectivity. The use of computational modeling and structure-activity relationship analysis can guide the selection of appropriate bioisosteres that maintain the essential steric features while potentially offering improved properties.

Metabolic Stability and Toxicity Profiles

One of the primary motivations for bioisosteric replacement of thioamide functionality is the potential for improved metabolic stability and reduced toxicity. Thioamides can undergo various metabolic transformations that may lead to reactive intermediates or toxic metabolites [34] [13]. The replacement of thioamides with more stable bioisosteres can address these concerns while maintaining biological activity.

Studies have shown that certain bioisosteric replacements can significantly improve the metabolic stability of compounds while preserving their pharmacological activity [31] [35]. For example, the replacement of thioamides with oxadiazoles or triazoles can eliminate potential metabolic liabilities while maintaining the essential binding interactions required for biological activity.

Structure-Activity Relationship Optimization

The systematic exploration of bioisosteric replacements provides valuable insights into the structure-activity relationships of furan-carbothioamide derivatives. By comparing the biological activity of various bioisosteres, researchers can identify the specific interactions that are crucial for activity and those that can be modified without significant loss of potency [36] [37]. This information is essential for the optimization of lead compounds and the development of more effective therapeutic agents.

The use of bioisosteric replacement strategies has led to the identification of several successful drug candidates that exhibit improved properties compared to their parent thioamide compounds. These success stories demonstrate the value of systematic bioisosteric exploration in medicinal chemistry and provide guidance for future drug development efforts [38] [35].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.05613515 g/mol

Monoisotopic Mass

181.05613515 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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